![molecular formula C23H25N5O4 B563655 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 CAS No. 1185100-63-3](/img/structure/B563655.png)

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

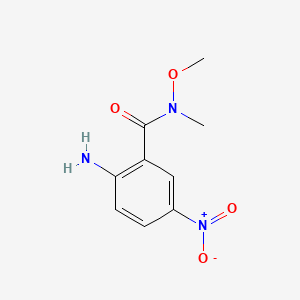

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is a chemical compound with the molecular formula C23H20D5N5O4 and a molecular weight of 440.51 . It is used for research purposes .

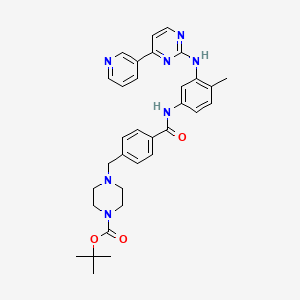

Molecular Structure Analysis

The molecular structure of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 can be represented by the SMILES string: [2H]C([2H])(OCC1=CC=CC=C1)C([2H])(OCN1C=NC2=C1N=C(N)NC2=O)C([2H])([2H])OCC1=CC=CC=C1 .Physical And Chemical Properties Analysis

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 appears as a powder and is solid in its physical state . It is soluble in DMSO and hot methanol . The compound should be stored at -20° C .Aplicaciones Científicas De Investigación

Tautomerism of Nucleic Acid Bases

- Tautomerism and Molecular Interactions : A study focused on the tautomerism of purine and pyrimidine bases highlights the effect of environmental interactions on the tautomeric equilibria of these bases, particularly guanine. Such research is crucial for understanding how modifications like “9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5” might impact base pairing and mutagenesis, potentially leading to spontaneous mutations (Person et al., 1989).

DNA Repair Mechanisms

- Alkyltransferase Repair of O(6)-alkylguanine : Research into alkyltransferase-mediated repair of O(6)-methylguanine provides insights into how cells correct damage to guanine, which could be relevant for understanding the cellular responses to modifications by compounds like “9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5”. These studies discuss the importance of such repair mechanisms in preventing carcinogenesis and their potential role in resistance to chemotherapy (Pegg, 2000).

Biological Implications of Guanine Modifications

- G-quadruplexes and Modified Constituents : Investigations into G-quadruplexes incorporating modified guanine analogs shed light on the structural and functional implications of guanine modifications. This research could inform the development of therapeutic agents or elucidate the biological roles of modified guanine bases, including potential analogs like “9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5” (Sagi, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKSAOEJZMVHB-URHBMTNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675683 |

Source

|

| Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185100-63-3 |

Source

|

| Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)